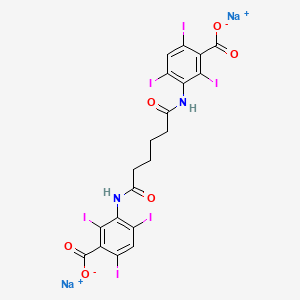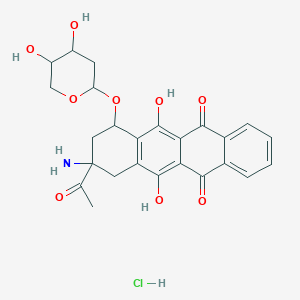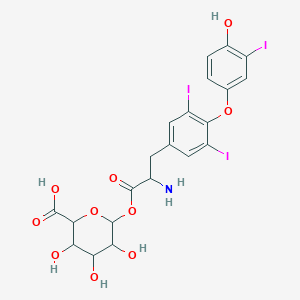
3,3',5-Triiodo-L-thyronineAcylbeta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is a derivative of 3,3’,5-Triiodo-L-thyronine, a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide typically involves the glucuronidation of 3,3’,5-Triiodo-L-thyronine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated forms.
Wissenschaftliche Forschungsanwendungen
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide involves its interaction with thyroid hormone receptors and subsequent modulation of gene expression. The compound binds to thyroid hormone receptors, leading to the activation or repression of target genes involved in metabolism, growth, and development. This interaction can influence various cellular pathways, including those related to energy homeostasis and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5-Triiodo-L-thyronine: The parent compound, which is a potent thyroid hormone.
Thyroxine (T4): Another thyroid hormone that serves as a precursor to 3,3’,5-Triiodo-L-thyronine.
Reverse T3 (rT3): An inactive form of 3,3’,5-Triiodo-L-thyronine that acts as a competitive inhibitor.
Uniqueness
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is unique due to its glucuronidation, which can affect its bioavailability, metabolism, and excretion. This modification may enhance its stability and solubility, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C21H20I3NO10 |
|---|---|
Molekulargewicht |
827.1 g/mol |
IUPAC-Name |
6-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31) |
InChI-Schlüssel |
LQMBVWCQWFEPFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
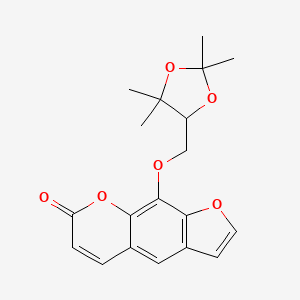
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
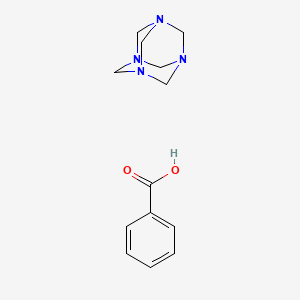
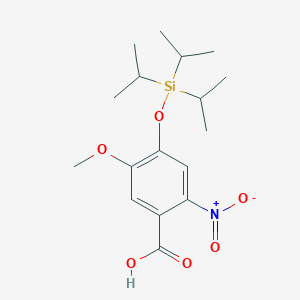
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
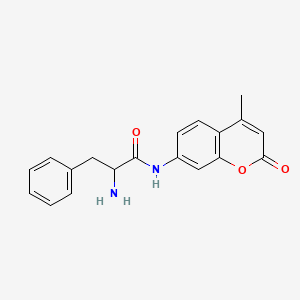
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

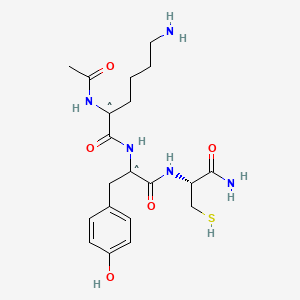
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
